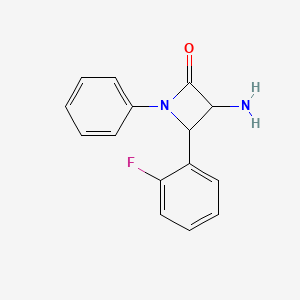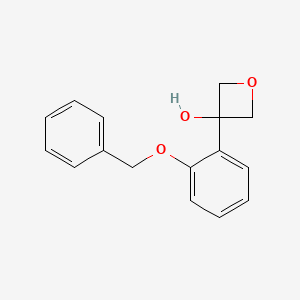
7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHOXY-2-PHENYL-2H-CHROMEN-6-OL is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
The synthesis of 7-METHOXY-2-PHENYL-2H-CHROMEN-6-OL can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone at 50°C, followed by reaction with sodium azides, can yield chromene derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-METHOXY-2-PHENYL-2H-CHROMEN-6-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the phenyl ring or the chromene moiety. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols or alkanes.
Scientific Research Applications
7-METHOXY-2-PHENYL-2H-CHROMEN-6-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex chromene derivatives.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of cancer, microbial infections, and inflammatory diseases.
Mechanism of Action
The mechanism of action of 7-METHOXY-2-PHENYL-2H-CHROMEN-6-OL involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In terms of antimicrobial activity, the compound can disrupt microbial cell membranes and inhibit essential enzymes. Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
7-METHOXY-2-PHENYL-2H-CHROMEN-6-OL can be compared with other similar compounds, such as:
7-METHOXY-4-PHENYL-6-PROPYL-2H-CHROMEN-2-ONE: This compound has a similar chromene structure but with different substituents, leading to variations in biological activity.
6-HEXYL-7-METHOXY-4-PHENYL-CHROMEN-2-ONE: Another chromene derivative with distinct substituents, which affects its chemical and biological properties.
7-METHOXY-2-METHYL-3-PHENYL-4H-CHROMEN-4-ONE: This compound differs in the position and type of substituents, resulting in unique applications and activities.
The uniqueness of 7-METHOXY-2-PHENYL-2H-CHROMEN-6-OL lies in its specific substituents, which confer distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
66821-52-1 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
7-methoxy-2-phenyl-2H-chromen-6-ol |
InChI |
InChI=1S/C16H14O3/c1-18-16-10-15-12(9-13(16)17)7-8-14(19-15)11-5-3-2-4-6-11/h2-10,14,17H,1H3 |
InChI Key |
WIABBHIPIMNVIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC(OC2=C1)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)

![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)



![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)



![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)
![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)
